molecular formula C9H10BrNO2 B591101 N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide CAS No. 50739-71-4

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide

Cat. No.: B591101
CAS No.: 50739-71-4
M. Wt: 244.088
InChI Key: IAKQKYUNCRDMMS-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of acetamide and contains a bromine atom, a hydroxymethyl group, and a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide typically involves the reaction of 4-bromo-2-(hydroxymethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-bromo-2-(hydroxymethyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in a suitable solvent, such as dichloromethane or toluene, and the reaction mixture is stirred for several hours. After completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of N-[4-bromo-2-(carboxymethyl)phenyl]acetamide.

    Reduction: Formation of N-[4-bromo-2-(aminomethyl)phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(hydroxymethyl)phenyl]acetamide
  • N-[4-fluoro-2-(hydroxymethyl)phenyl]acetamide
  • N-[4-iodo-2-(hydroxymethyl)phenyl]acetamide

Uniqueness

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(13)11-9-3-2-8(10)4-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKQKYUNCRDMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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